(S)-2-(4-Fluorophenoxy)propanoic acid

Agrochemistry Chiral Resolution ACCase Inhibition

Procure (S)-2-(4-Fluorophenoxy)propanoic acid (CAS 60251-91-4) for enantioselective R&D. Substitution with racemic mixture (CAS 2967-70-6) or (R)-enantiomer invalidates stereospecific studies. The (S)-enantiomer serves as the definitive negative control in ACCase herbicide assays, confirming target-specific enzyme inhibition. Essential for validating chiral HPLC/SFC methods and synthesizing non-herbicidal stereoisomers. Ensure assay fidelity with verified (S)-configuration.

Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
CAS No. 60251-91-4
Cat. No. B13333274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(4-Fluorophenoxy)propanoic acid
CAS60251-91-4
Molecular FormulaC9H9FO3
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=CC=C(C=C1)F
InChIInChI=1S/C9H9FO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)/t6-/m0/s1
InChIKeyWIVLMXDHGGRLMP-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (S)-2-(4-Fluorophenoxy)propanoic acid (CAS 60251-91-4) as a Chiral Research Tool


(S)-2-(4-Fluorophenoxy)propanoic acid (CAS 60251-91-4) is a chiral phenoxypropionic acid building block with a molecular formula of C9H9FO3 and a molecular weight of 184.16 g/mol . Its defining feature is a defined (S)-stereocenter at the alpha-carbon of the propanoic acid chain, which confers distinct biological and physical properties compared to its (R)-enantiomer or the racemic mixture (CAS 2967-70-6) . The compound is utilized as a key intermediate in medicinal chemistry for drug discovery and in agrochemical research for the synthesis of enantiopure aryloxyphenoxypropionate (AOPP) herbicides [1].

Why (S)-2-(4-Fluorophenoxy)propanoic acid Cannot Be Substituted by Racemic or (R)-Enantiomer Analogs


Generic substitution of (S)-2-(4-fluorophenoxy)propanoic acid with its racemic mixture or (R)-enantiomer is not scientifically valid due to well-established stereospecificity in its target applications. In the aryloxyphenoxypropionate (AOPP) class of herbicides, it is documented that only the R-enantiomer possesses herbicidal activity, while the S-enantiomer is biologically inactive [1][2]. This stereoselectivity arises from the inability of the S-enantiomer to adopt the required active conformation for binding to the acetyl-CoA carboxylase (ACCase) enzyme target, due to a steric clash between the S-methyl group and the phenyl ring [3]. Therefore, using the racemic mixture would result in 50% inactive material, potentially confounding biological assays or reducing synthetic efficiency, while the use of the wrong enantiomer would yield null results. The procurement of the specifically defined (S)-enantiomer (CAS 60251-91-4) is essential for studies focused on chiral discrimination, negative controls, or the synthesis of non-herbicidal stereoisomers .

Quantitative Differential Evidence for (S)-2-(4-Fluorophenoxy)propanoic acid vs. Comparators


Enantiomer-Specific Bioactivity: (S)-Enantiomer is Inactive in AOPP Herbicidal Assays

The (S)-enantiomer of 2-(4-fluorophenoxy)propanoic acid is documented to be biologically inactive as an ACCase inhibitor, in direct contrast to the potent herbicidal activity of the (R)-enantiomer [1][2]. This stereochemical differentiation is a critical parameter for researchers requiring a negative control or a specific chiral intermediate [3].

Agrochemistry Chiral Resolution ACCase Inhibition

Chiral Purity and Analytical Specification for Research Applications

The (S)-enantiomer (CAS 60251-91-4) is supplied with defined analytical specifications, including enantiomeric excess (ee) verification via chiral HPLC, whereas the racemic mixture (CAS 2967-70-6) is supplied with a standard purity specification (e.g., 95-99%) that does not address stereochemical composition . This distinction is crucial for applications where stereochemical integrity is a primary experimental variable.

Analytical Chemistry Chiral Chromatography Quality Control

Differentiation in Physical Properties: Melting Point and Solubility

While specific data for (S)-2-(4-fluorophenoxy)propanoic acid is often vendor-derived, a clear differential in melting point is observed when compared to the racemic mixture. The (S)-enantiomer is reported to have a melting point of 128-130°C , whereas the racemic mixture (CAS 2967-70-6) is reported with a lower and broader melting point of 112-118°C . This 10-18°C difference is characteristic of chiral versus racemic compounds and impacts formulation and purification strategies.

Physicochemical Characterization Formulation Solid-State Chemistry

Molecular Basis for Stereospecific Target Engagement

Molecular modeling studies of the aryloxyphenoxypropionic acid (AOPP) class have elucidated the structural basis for enantiomeric selectivity. The inactive S-enantiomer is unable to adopt the required bioactive conformation due to a steric interaction between the S-methyl group and the ortho-hydrogen of the phenyl ring [1]. This molecular-level insight explains the lack of herbicidal activity for the (S)-enantiomer and provides a rational basis for its use as a stereochemical probe or in the design of novel analogs.

Molecular Modeling Drug Design Enzyme Inhibition

Validated Application Scenarios for (S)-2-(4-Fluorophenoxy)propanoic acid (CAS 60251-91-4)


Use as a Stereospecific Negative Control in Herbicidal ACCase Assays

The (S)-enantiomer is the established negative control for evaluating the herbicidal activity of AOPP compounds. Since only the (R)-enantiomer is active against ACCase [1], the (S)-enantiomer (CAS 60251-91-4) is used to demonstrate assay specificity and to confirm that observed effects are due to stereospecific enzyme inhibition rather than off-target interactions.

Synthesis of Chiral, Non-Herbicidal Drug Metabolites or Probes

The compound serves as a valuable chiral building block in medicinal chemistry. Its carboxylic acid functionality allows for facile derivatization (e.g., esterification, amidation) . The defined (S)-stereochemistry is crucial for synthesizing enantiopure analogs for use as pharmacological probes or to prepare specific metabolites where the (S)-configuration is required for biological activity outside of herbicidal applications .

Chiral Analytical Standard for Method Development and Validation

Due to its defined stereochemistry and availability with verified enantiomeric excess, (S)-2-(4-fluorophenoxy)propanoic acid is an ideal standard for developing and validating chiral HPLC or SFC methods . It can be used to establish baseline resolution between the (S)- and (R)-enantiomers, a critical step in quality control for the synthesis of enantiopure agrochemicals or pharmaceuticals [2].

Structure-Activity Relationship (SAR) Studies of Chiral Carboxylic Acids

The compound is used in fundamental research to understand the impact of stereochemistry on molecular recognition. By comparing the biological and physical properties of the (S)-enantiomer with its (R)-counterpart and the racemic mixture, researchers can elucidate the stereochemical requirements for target binding, a key component of rational drug and agrochemical design [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-(4-Fluorophenoxy)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.